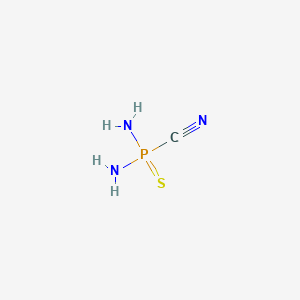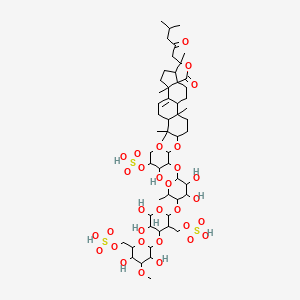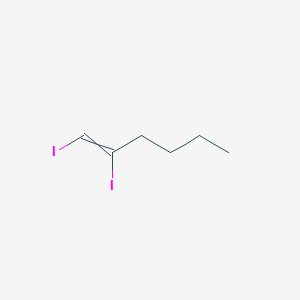![molecular formula C24H25O2P B14300668 (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane CAS No. 112793-46-1](/img/structure/B14300668.png)
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is a chemical compound that features a phosphane group bonded to a phenyl ring, which is further substituted with an oxan-2-yl-oxy-methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with a suitable oxan-2-yl-oxy-methyl substituted phenyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process while minimizing by-products and waste.
化学反应分析
Types of Reactions
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphane group. This interaction can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(4-Methoxyphenoxy)methylphenyl derivatives: These compounds share a similar phenyl substitution pattern but differ in the functional groups attached.
Diphenylphosphine derivatives: Compounds with different substituents on the phenyl rings.
Uniqueness
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
112793-46-1 |
|---|---|
分子式 |
C24H25O2P |
分子量 |
376.4 g/mol |
IUPAC 名称 |
[4-(oxan-2-yloxymethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H25O2P/c1-3-9-21(10-4-1)27(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-26-24-13-7-8-18-25-24/h1-6,9-12,14-17,24H,7-8,13,18-19H2 |
InChI 键 |
ARYZXKHLCLQVQS-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)
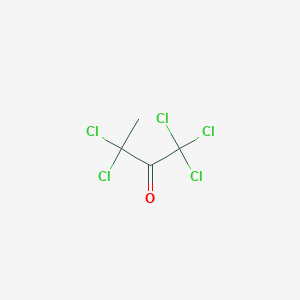
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)
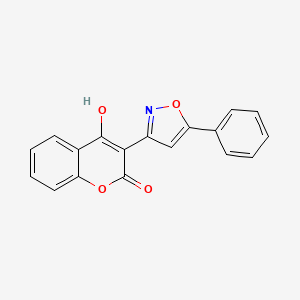
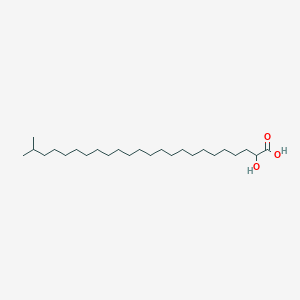
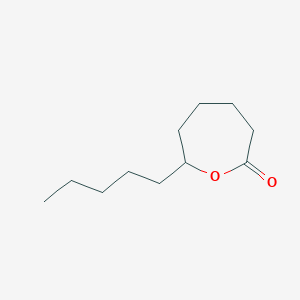
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
